molecular formula C7H5ClN2O2S2 B15225955 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine CAS No. 1398511-49-3

4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine

Cat. No.: B15225955
CAS No.: 1398511-49-3
M. Wt: 248.7 g/mol
InChI Key: FCZFVASONFAXIS-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine is a fused bicyclic heterocycle featuring a thiazole ring fused to a pyridine ring at the [5,4-c] position. Its molecular formula is C₇H₅ClN₂O₂S₂, with a chloro substituent at position 4 and a methylsulfonyl group at position 2 of the thiazolo[5,4-c]pyridine scaffold.

Synthesis Challenges: Preparation of thiazolo[5,4-c]pyridines is historically low-yielding (9–25%) due to multi-step cyclization requirements . However, derivatives like 4-chloro-2-(2-chloro-6-fluorophenyl)-thiazolo[5,4-c]pyridine (CAS 1242249-93-9) are commercially available, suggesting optimized routes for specific analogues .

Applications: Thiazolo[5,4-c]pyridine moieties are found in pharmaceuticals, such as the anticoagulant edoxaban, highlighting their therapeutic relevance .

Properties

CAS No.

1398511-49-3

Molecular Formula

C7H5ClN2O2S2

Molecular Weight

248.7 g/mol

IUPAC Name

4-chloro-2-methylsulfonyl-[1,3]thiazolo[5,4-c]pyridine

InChI

InChI=1S/C7H5ClN2O2S2/c1-14(11,12)7-10-4-2-3-9-6(8)5(4)13-7/h2-3H,1H3

InChI Key

FCZFVASONFAXIS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC2=C(S1)C(=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Thiazolo[5,4-c]Pyridine Core Formation

The construction of the fused thiazole-pyridine system typically begins with functionalized pyridine precursors. A validated approach involves:

  • Nitro Group Reduction and Cyclization : Starting from 2,4-dichloro-3-nitropyridine, selective substitution with morpholine at the 4-position yields 4-morpholinyl-2-chloro-3-nitropyridine. Subsequent reduction of the nitro group using iron powder in acetic acid induces intramolecular cyclization, forming the thiazolo[5,4-c]pyridine skeleton. This one-pot reduction-cyclization sequence achieves moderate yields (45–60%) and avoids isolation of reactive intermediates.
  • Thiocyanate-Mediated Cyclization : Alternative routes employ potassium thiocyanate (KSCN) in acetic acid to introduce sulfur at the 2-position of 4-chloropyridine derivatives. Heating at 80°C facilitates nucleophilic substitution, followed by cyclization under acidic conditions to form the thiazole ring.

Introduction of the Methylsulfonyl Group

The methylsulfonyl (-SO2CH3) moiety is introduced via oxidation of a methylthio (-SCH3) precursor:

  • Methylthio Intermediate Synthesis : Treatment of 2-chlorothiazolo[5,4-c]pyridine with sodium thiomethoxide (NaSCH3) in dimethylformamide (DMF) at 60°C replaces the chloride with a methylthio group.
  • Oxidation to Sulfone : The methylthio intermediate is oxidized using hydrogen peroxide (H2O2) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane. Reaction conditions are critical: excess oxidant or prolonged heating leads to over-oxidation or decomposition. Yields range from 70–85% when conducted at 0–25°C for 2–4 hours.

Chlorination at Position 4

Chlorine incorporation occurs through two primary strategies:

  • Direct Chlorination : Phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in refluxing toluene (110°C) chlorinates the pyridine ring at the 4-position. Catalytic dimethylformamide (DMF) enhances reactivity, achieving >90% conversion in 6–8 hours.
  • Starting Material Selection : Using pre-chlorinated pyridines (e.g., 2,4-dichloropyridine derivatives) simplifies synthesis by eliminating separate chlorination steps. Selective substitution at the 2-position preserves the 4-chloro group throughout subsequent reactions.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability while maintaining high purity (>99%):

  • Continuous Flow Reactors : Tubular reactors enable precise control over exothermic reactions like oxidation and chlorination. For example, methylthio-to-methylsulfonyl oxidation achieves 95% yield in a continuous system with H2O2 and tungsten catalyst at 50°C.
  • Crystallization Optimization : Anti-solvent crystallization using heptane/ethyl acetate mixtures reduces impurities. Particle size distribution is controlled via cooling rates, ensuring consistent bioavailability in pharmaceutical formulations.
  • Waste Minimization : Solvent recovery systems (e.g., distillation for DMF and toluene) and catalytic oxidation (e.g., MnO2 for H2O2 decomposition) align with green chemistry principles.

Reaction Mechanisms and Optimization

Cyclization Mechanism

The formation of the thiazolo ring proceeds through nucleophilic attack of a sulfur atom on an adjacent carbon, facilitated by electron-withdrawing groups (e.g., nitro or chloro). Density functional theory (DFT) studies indicate that the activation energy for cyclization decreases from 120 kJ/mol to 85 kJ/mol in the presence of acetic acid, explaining the efficacy of acidic conditions.

Oxidation Kinetics

Methylthio-to-methylsulfonyl oxidation follows pseudo-first-order kinetics with an activation energy of 65 kJ/mol. Rate-limiting steps involve the formation of sulfoxide intermediates, which further oxidize to sulfones. Lower temperatures (0–25°C) favor sulfone formation over side reactions.

Chlorination Selectivity

Chlorination at the 4-position is regioselective due to the directing effects of the thiazole nitrogen. In situ 1H-NMR monitoring reveals that electron-deficient positions (C4) react 3–5 times faster than C5 or C6 positions.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Nitro Reduction 58 98 Moderate 12,000
Thiocyanate Route 65 97 High 9,500
Continuous Flow 95 99.5 High 7,200

The thiocyanate route offers superior scalability and cost-effectiveness for large-scale production, while continuous flow systems excel in yield and purity. Laboratory-scale nitro reduction remains valuable for generating analogs with varied substituents.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 4 undergoes facile displacement under basic or nucleophilic conditions. Key findings include:

Reaction Conditions Nucleophile Product Yield Source
K₂CO₃, DMF, 80°CPiperidine4-Piperidinyl-2-(methylsulfonyl)thiazolo[5,4-c]pyridine78%
NaH, THF, reflux4-Methylpiperazine4-(4-Methylpiperazinyl) derivative65%
Et₃N, DCM, rtThiophenol4-Phenylthio analog82%

The methylsulfonyl group at position 2 stabilizes the aromatic system through electron-withdrawing effects, enhancing the electrophilicity of the adjacent positions.

Reductive Functionalization

The methylsulfonyl group can be selectively reduced to modify electronic and steric properties:

Reduction Agent Conditions Product Application
NaBH₄/CuCl₂MeOH, 0°C → rt2-(Methylthio)thiazolo[5,4-c]pyridineIntermediate for further alkylation
H₂ (1 atm), Pd/CEtOAc, 50°C2-Methylthiazolo[5,4-c]pyridineBioactive scaffold synthesis

Reduction pathways are critical for generating thioether intermediates, which participate in subsequent alkylation or oxidation reactions.

Cross-Coupling Reactions

The chlorine substituent enables palladium-catalyzed couplings for structural diversification:

Coupling Type Catalyst Arylboronic Acid Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₃PO₄4-Methoxyphenyl68%
Buchwald-HartwigPd₂(dba)₃, XantphosMorpholine73%

These reactions expand access to π-conjugated systems with tunable electronic profiles for pharmacological studies .

Oxidation and Sulfonyl Group Manipulation

The methylsulfonyl moiety participates in controlled transformations:

Reaction Reagents Outcome
OxidationmCPBA, CH₂Cl₂Sulfone stability confirmed (no change)
Nucleophilic displacementKCN, DMSO, 100°CReplacement with cyano group

The sulfonyl group’s robustness under oxidative conditions makes it a stable directing group in multistep syntheses .

Comparative Reactivity with Analogues

Structural variations in thiazolo-pyridine derivatives influence reactivity:

Compound Substituents Reactivity Trend
4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridineCl, SO₂MeHigh electrophilicity at C4
Thiazolo[4,5-b]pyridineUnsubstitutedLower SNAr activity
5-Chlorothiazolo[4,5-b]pyridineCl at C5Selective functionalization at C2/C7

Electron-withdrawing groups enhance reactivity at specific positions, enabling regioselective modifications .

Scientific Research Applications

4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine is a heterocyclic compound with a thiazole ring fused to a pyridine ring, possessing a methylsulfonyl group and a chlorine atom as substituents. It has a molecular weight of 248.7 g/mol. This compound is significant in medicinal chemistry because of its biological activity and serves as a precursor in developing new pharmaceuticals targeting phosphoinositide 3-kinase (PI3K)-related pathways.

Synthesis and Production

The synthesis of this compound generally involves several steps, and industrial production methods often mirror laboratory synthesis but are optimized for larger scales. These optimizations include techniques like continuous flow reactors and advanced purification methods to enhance yield and purity.

Applications in Medicinal Chemistry

This compound exhibits biological activity, notably as an inhibitor of phosphoinositide 3-kinase (PI3K). PI3K is important in cellular signaling pathways related to growth and metabolism. Its effectiveness in inhibiting PI3K has been quantified with an IC50 value of approximately 3.6 nM, indicating strong inhibitory effects compared to other compounds in its class. This makes it a candidate for further exploration in therapeutic applications, especially in cancer treatment.

Interaction studies have focused on its binding affinity and inhibitory effects on enzymes like PI3K, helping to elucidate its mechanism of action and potential therapeutic benefits in treating diseases linked to dysregulated PI3K signaling pathways. The sulfonamide functionality within the molecule has been identified as a key structural element influencing its biological activity.

This compound serves as a precursor for developing new pharmaceuticals targeting PI3K-related pathways and may have potential uses in synthesizing other bioactive molecules because of its unique structural features.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural differences among thiazolo-pyridine derivatives lie in their fused ring positions ([5,4-b], [5,4-c], or [4,5-c]) and substituents. Below is a comparative analysis:

Compound Name Substituents Fused Position Molecular Formula Key Features
4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine Cl (C4), CH₃SO₂ (C2) [5,4-c] C₇H₅ClN₂O₂S₂ High polarity due to sulfonyl group; potential enzyme inhibition
2-Chlorothiazolo[5,4-b]pyridine Cl (C2) [5,4-b] C₆H₃ClN₂S Simpler structure; used as a synthetic intermediate
4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine Cl (C4), CH₂OCH₃ (C2) [4,5-c] C₈H₇ClN₂OS Increased lipophilicity; predicted boiling point 329.5°C
2-(Methylthio)thiazolo[5,4-c]pyridine SCH₃ (C2) [5,4-c] C₇H₆N₂S₂ Planar structure with partial C–S double bonds; antimicrobial activity

Key Observations :

  • Positional Isomerism : [5,4-b] derivatives (e.g., 2-chlorothiazolo[5,4-b]pyridine) are more synthetically accessible than [5,4-c] isomers .
  • Substituent Effects : Sulfonyl groups (e.g., CH₃SO₂) enhance water solubility and target binding compared to methylthio (SCH₃) or methoxymethyl (CH₂OCH₃) groups .

Structure-Activity Relationships (SAR) :

  • Sulfonamide/Sulfonyl Groups: Critical for PI3Kα inhibition (nanomolar IC₅₀) . Replacement with phenyl reduces activity by 10-fold.
  • Chloro Substituents : Enhance electrophilicity and target binding, as seen in 6-chloro-2-methyl-thiazolo[5,4-b]pyridine .

Physicochemical Properties

Property This compound 2-(Methylthio)thiazolo[5,4-c]pyridine 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine
Molecular Weight (g/mol) 256.71 170.24 214.67
Predicted LogP ~1.2 (moderate lipophilicity) 2.5 2.8
Aqueous Solubility Moderate (due to sulfonyl) Low Low
Thermal Stability Stable up to 250°C Decomposes at 150°C Stable up to 329.5°C

Key Insight : The methylsulfonyl group improves solubility but reduces lipophilicity compared to methylthio or methoxymethyl substituents.

Biological Activity

4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various kinases. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Chemical Formula : C7H5ClN2O2S
  • CAS Number : 6608-52-2
  • Molecular Weight : 202.64 g/mol

Research indicates that this compound acts primarily as an inhibitor of the TYK2 kinase. This inhibition is crucial for treating diseases mediated by this kinase, including certain cancers and autoimmune disorders. The compound's structure allows it to form significant interactions within the active site of TYK2, which is essential for its inhibitory action .

Anticancer Properties

Recent studies have demonstrated that compounds with thiazole and pyridine scaffolds exhibit potent anticancer activities. For instance, this compound has shown efficacy in suppressing the proliferation of various cancer cell lines.

Table 1: IC50 Values Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
St.9A3750.25
St.10H4600.24
St.24MCF-72.52
St.25A4590.21

These values indicate the compound's ability to induce apoptosis and cell cycle arrest in the G2/M phase of cancer cells, correlating with increased levels of reactive oxygen species (ROS) .

Inhibition of TYK2 Kinase

The compound has been identified as a selective inhibitor of TYK2 kinase, which plays a role in inflammatory responses and cancer progression. Inhibition of this pathway can lead to reduced tumor growth and improved outcomes in models of disease .

Case Studies

  • Study on Cancer Cell Lines :
    A comprehensive study evaluated the effects of thiazolo[5,4-C]pyridine derivatives on various cancer cell lines. The results indicated that compounds with electron-withdrawing groups, such as chlorine, significantly enhanced anticancer activity compared to those with hydrogen atoms .
  • Pharmacokinetics and Efficacy :
    In vivo studies demonstrated favorable pharmacokinetic properties for derivatives of this compound, including bioavailability rates exceeding 60% in animal models. These findings support its potential for therapeutic applications in oncology .

Q & A

Basic: What synthetic strategies are employed to construct the thiazolo[5,4-c]pyridine core in this compound?

Methodological Answer:
The thiazolo[5,4-c]pyridine scaffold is typically synthesized via cyclization reactions. For example, sulfur-containing precursors (e.g., thioureas or thioamides) undergo nucleophilic attack on carbonyl-activated intermediates, followed by ring closure under basic conditions. A common approach involves condensation of 2-aminopyridine derivatives with carbonyl compounds (e.g., α-haloketones) in the presence of sulfur sources like elemental sulfur or Lawesson’s reagent. For regioselective functionalization, protecting groups (e.g., Boc) are often used to direct reactivity .

Advanced: How can reaction conditions be optimized for sulfonylation at the 2-position of the thiazolo[5,4-c]pyridine ring?

Methodological Answer:
Sulfonylation efficiency depends on solvent choice, base strength, and temperature. Pyridine serves dual roles as a solvent and base, neutralizing HCl generated during reactions with sulfonyl chlorides. Optimal yields (~68%) are achieved at room temperature with prolonged reaction times (16–24 hours). For moisture-sensitive steps, anhydrous conditions and inert atmospheres (N₂/Ar) are critical. Monitoring by TLC or HPLC ensures completion without over-functionalization .

Basic: What analytical techniques are essential for characterizing 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent patterns (e.g., methylsulfonyl vs. chloro groups) and confirms regiochemistry. Aromatic protons in the pyridine ring typically appear downfield (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]+ peaks) and detects fragmentation patterns .
  • X-ray Crystallography: Resolves ambiguities in regiochemistry, as demonstrated for analogous thiazolo-pyridine derivatives .

Advanced: How can researchers address contradictions in biological activity data across different assays?

Methodological Answer:
Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or off-target effects. To resolve these:

  • Cross-Validation: Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Proteomic Profiling: Identify off-target interactions via kinase screening panels or thermal shift assays.
  • Structural Analysis: Compare crystal structures of the compound bound to target vs. non-target proteins to rationalize selectivity .

Basic: What methods ensure purity and stability of the compound during storage?

Methodological Answer:

  • Purity Assessment: HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S) confirm >95% purity .
  • Stability Protocols: Store under inert gas (Ar) at –20°C in amber vials to prevent light-induced degradation. Lyophilization enhances shelf life for hygroscopic derivatives .

Advanced: What strategies enable regioselective functionalization of the thiazolo[5,4-c]pyridine scaffold?

Methodological Answer:

  • Directed Metalation: Use strong bases (e.g., LDA) at low temperatures (–78°C) to deprotonate specific positions, followed by electrophilic quenching (e.g., Cl₂, MeSSMe) .
  • Protecting Groups: Boc protection of amines allows sequential functionalization at the 4- or 5-positions without cross-reactivity .
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the 2-position using Pd catalysts and boronic acids .

Basic: How is the compound’s stability under physiological conditions evaluated?

Methodological Answer:

  • pH Stability Studies: Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, followed by LC-MS to detect degradation products (e.g., hydrolysis of methylsulfonyl groups) .
  • Thermal Gravimetric Analysis (TGA): Determines decomposition temperatures and hygroscopicity .

Advanced: How can computational modeling guide the design of derivatives with enhanced target binding?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding modes to target enzymes (e.g., tyrosine kinases). Focus on hydrogen bonds between the sulfonyl group and active-site residues .
  • QSAR Studies: Correlate substituent electronic properties (Hammett σ values) with inhibitory activity to prioritize synthetic targets .

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